molecular formula C15H16BrNO B3253476 2-(2-Bromophenethyl)-5-methoxyaniline CAS No. 223787-52-8

2-(2-Bromophenethyl)-5-methoxyaniline

Cat. No. B3253476
CAS RN: 223787-52-8
M. Wt: 306.2 g/mol
InChI Key: RZVNJQVARKLIMB-UHFFFAOYSA-N
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Description

2-Bromophenethyl alcohol is a phenethyl alcohol derivative . It’s a clear liquid with a molecular formula of C8H9BrO .


Synthesis Analysis

2-Bromobenzyl alcohol has been used in microwave-assisted palladium-catalyzed synthesis of phthalides . It was also used in the synthesis of 1-hydroxy-3 (1 H )-l,2-benzoboroxole .


Molecular Structure Analysis

The molecular structure of 2-Bromophenethyl alcohol can be represented by the SMILES string OCCc1ccccc1Br .


Chemical Reactions Analysis

2-Bromobenzyl alcohol has been used in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm (P*,S-hybrid ligand) .


Physical And Chemical Properties Analysis

2-Bromophenethyl alcohol is a solid with a melting point of 78-80 °C . It has a density of 1.483 g/mL at 25 °C .

Safety and Hazards

2-Bromophenethyl alcohol is harmful if swallowed or in contact with skin. It causes serious eye irritation and may cause respiratory irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-[2-(2-bromophenyl)ethyl]-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-18-13-9-8-12(15(17)10-13)7-6-11-4-2-3-5-14(11)16/h2-5,8-10H,6-7,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVNJQVARKLIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC2=CC=CC=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromophenethyl)-5-methoxyaniline
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Reactant of Route 5
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Reactant of Route 6
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